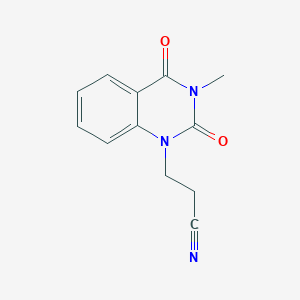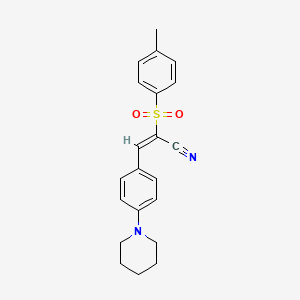
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile, or E-2-MSPP, is a synthetic organic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound, containing both a sulfonyl group and a piperidine group, and has been found to possess a variety of biochemical and physiological effects.
科学的研究の応用
E-2-MSPP has been studied for its potential applications in the fields of science and medicine. It has been used in research related to the development of drugs that can be used to treat neurological diseases, such as Alzheimer’s and Parkinson’s. It has also been studied for its potential applications in the fields of cancer research and drug delivery.
作用機序
The mechanism of action of E-2-MSPP is not yet fully understood. However, it is believed that the compound binds to specific receptors in the brain and activates them, leading to an increase in the release of certain neurotransmitters. This, in turn, leads to an increase in the activity of certain pathways in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
E-2-MSPP has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain pathways in the brain, leading to an increase in the release of certain neurotransmitters. In addition, it has been found to reduce inflammation, improve cognitive function, and reduce anxiety.
実験室実験の利点と制限
The use of E-2-MSPP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for research. Second, it is relatively easy to synthesize, making it a viable option for lab experiments. On the other hand, there are some limitations to using E-2-MSPP in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments. In addition, its effects can vary depending on the dosage and the individual’s physiological state.
将来の方向性
Given the potential applications of E-2-MSPP, there are many potential directions for future research. First, further studies are needed to understand the mechanism of action of E-2-MSPP and its effects on various physiological processes. Second, further studies are needed to understand the potential applications of E-2-MSPP in the treatment of neurological diseases and cancer. Third, further studies are needed to understand the potential applications of E-2-MSPP in drug delivery. Fourth, further studies are needed to understand the potential side effects of E-2-MSPP. Finally, further studies are needed to understand the potential interactions of E-2-MSPP with other drugs and compounds.
合成法
E-2-MSPP is synthesized via a multi-step process. The first step involves the reaction of 4-methylphenylsulfonyl chloride with piperidine in the presence of a base, such as sodium hydroxide, to form 4-methylphenylsulfonyl-4-piperidin-1-ylpropane. This reaction is followed by the reaction of 4-methylphenylsulfonyl-4-piperidin-1-ylpropane with prop-2-enenitrile, in the presence of a base, to form E-2-MSPP.
特性
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHIAFSGKZAHD-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949194.png)
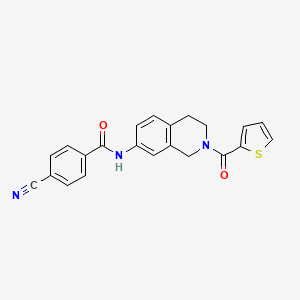
![3,4,9-trimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2949200.png)
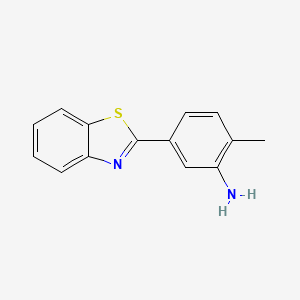
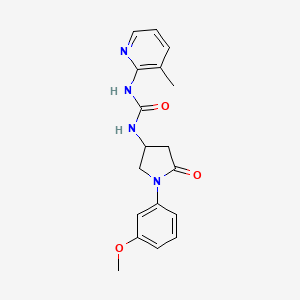
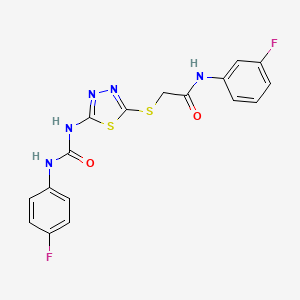


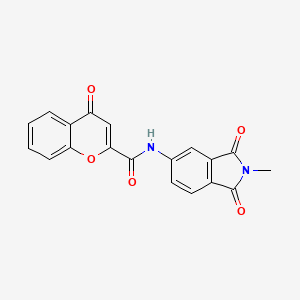

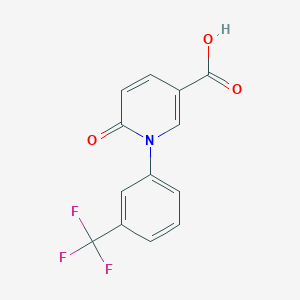

![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
